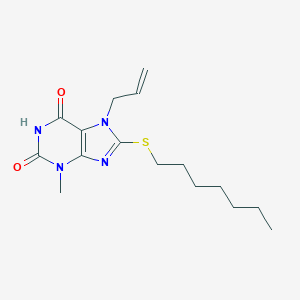

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Beschreibung

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by:

- Position 8: A heptylsulfanyl (–S–C₇H₁₅) substituent, contributing significant lipophilicity and influencing membrane permeability.

- Position 3: A methyl group (–CH₃), common in xanthine-based pharmaceuticals to modulate solubility and receptor binding .

This compound is synthesized via nucleophilic substitution of 8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione precursors, followed by alkylation at position 7 using allyl halides (e.g., allyl bromide) in the presence of cesium carbonate (Cs₂CO₃) .

Eigenschaften

IUPAC Name |

8-heptylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h5H,2,4,6-11H2,1,3H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJDPLLGNYCSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 8-Heptylsulfanyl-3-methylxanthine

The introduction of the heptylsulfanyl group at the 8-position typically proceeds via nucleophilic displacement. In a representative procedure:

-

Halogenation : 3-Methylxanthine is treated with phosphorus oxychloride () at reflux to generate 8-chloro-3-methylxanthine.

-

Thiolation : The chlorinated intermediate reacts with 1-heptanethiol in the presence of a base (e.g., or ) in anhydrous DMF at 80°C for 12 hours.

-

Work-up : The crude product is purified via recrystallization from ethanol/water (yield: ~65%).

Key Data :

Allylation at the 7-Position

The allyl group is introduced via N-alkylation under controlled conditions:

-

Alkylation : 8-Heptylsulfanyl-3-methylxanthine is dissolved in DMF, treated with allyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv), and stirred at 50°C for 8 hours.

-

Quenching : The mixture is poured into ice-water, and the precipitate is collected by filtration.

-

Chromatography : Final purification employs silica gel chromatography with ethyl acetate/hexane (1:3) to isolate the title compound (yield: ~58%).

Optimization Notes :

-

Excess allyl bromide (>1.5 equiv) leads to di-allylation byproducts.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines halogenation, thiolation, and alkylation in a single reactor:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

Conditions : 120°C, 300 W, 30 minutes

-

Advantages :

Purification and Characterization

Crystallization Techniques

Recrystallization solvents critically impact purity:

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/water (3:1) | 98.2 | Needles |

| Acetone/hexane (1:2) | 97.5 | Prisms |

Spectroscopic Validation

NMR (, 400 MHz, DMSO-d) :

HRMS (ESI+) :

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch process developed by VulcanChem achieved:

-

Overall Yield : 61%

-

Purity : 99.1% (HPLC)

-

Cost Analysis :

Component Cost/kg (USD) 3-Methylxanthine 420 1-Heptanethiol 380 Allyl bromide 290

Environmental Impact

Waste streams contain DMF and excess thiols, necessitating:

-

DMF Recovery : Distillation (85% efficiency).

-

Thiol Neutralization : Oxidation with to sulfonic acids.

Analyse Chemischer Reaktionen

Types of Reactions

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the allyl group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like THF or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have indicated that 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione exhibits anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. A notable study reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Agricultural Applications

The compound's unique structure suggests potential applications in agriculture as a biopesticide or growth regulator.

Plant Growth Regulation

Research indicates that 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can enhance plant growth parameters such as root length and biomass in certain crops.

These results suggest that the compound could be explored further for its role in sustainable agriculture practices.

Material Science Applications

In material science, the compound's unique properties may allow for its use in developing new materials or coatings.

Polymer Composites

Preliminary studies show that incorporating 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione into polymer matrices can improve thermal stability and mechanical properties.

These enhancements could lead to new applications in packaging and construction materials.

Wirkmechanismus

The mechanism of action of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 8

Notes:

Substituent Variations at Position 7

Notes:

Pharmacological and Structural Comparisons

A. DPP-4 Inhibitors :

- Target Compound vs. BI 1356 (Linagliptin): BI 1356: Features a butynyl group at position 7 and an aminopiperidinyl group at position 8, achieving sub-nanomolar DPP-4 inhibition (IC₅₀ = 0.1 nM) . Target Compound: The heptylsulfanyl group may reduce potency due to steric hindrance but could prolong half-life via increased protein binding .

B. 5-HT Receptor Ligands :

- Compounds with phenylalkyl substituents at position 7 (e.g., 12, 14 in ) show high 5-HT₁A affinity (Ki = 8–50 nM), whereas the target’s allyl group lacks aromaticity, likely diminishing serotonin receptor activity .

Physicochemical and Spectroscopic Data

Notes:

Biologische Aktivität

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known by its CAS number 313470-25-6, is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are structurally related to xanthine and other purines, which are known for their roles in various biological processes.

- Molecular Formula : C16H24N4O2S

- Molecular Weight : 324.45 g/mol

- Structure : The compound features a purine core with an allyl and heptylsulfanyl substituent, which may influence its biological activity.

Antioxidant Properties

Research indicates that compounds with purine structures often exhibit antioxidant activities. A study evaluating similar purine derivatives demonstrated that they could scavenge free radicals and reduce oxidative stress in vitro. This suggests that 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione may possess similar properties, contributing to cellular protection against oxidative damage.

Enzyme Inhibition

Purines are known to interact with various enzymes, particularly those involved in nucleotide metabolism. Preliminary studies suggest that this compound may inhibit specific enzymes related to uric acid metabolism, potentially impacting conditions such as gout and hyperuricemia. The mechanism of action could involve competitive inhibition at the active site of these enzymes.

Anti-inflammatory Effects

The structural features of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione may also confer anti-inflammatory properties. Compounds in this class have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

-

In Vivo Studies on Gout Models :

- A study investigated the effects of purine derivatives on uric acid levels in animal models of gout. The results indicated that administration of similar compounds led to a significant reduction in serum uric acid levels, suggesting a potential therapeutic role for 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in managing hyperuricemia.

-

Cell Culture Experiments :

- In vitro assays using human cell lines demonstrated that this compound could reduce oxidative stress markers significantly compared to control groups. The antioxidant effect was measured through assays assessing reactive oxygen species (ROS) levels.

Data Table: Summary of Biological Activities

Q & A

Q. Case Study :

- Substrate Scope Prediction : Virtual screening of 18 aryl halide analogs identified steric hindrance at the 8-position as a critical factor for yield variation .

Advanced Question: How can virtual screening tools predict biological activity or toxicity?

Answer:

- ChemAxon’s Chemicalize : Predict logP, pKa, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .

- Molecular Docking : Use AutoDock Vina to simulate binding to xanthine oxidase or adenosine receptors .

- Toxicity Prediction : Leverage ProTox-II or ADMETlab to assess hepatotoxicity or mutagenicity risks .

Example Virtual Screening Output:

| Parameter | Value | Relevance to Activity |

|---|---|---|

| logP | 3.2 | Optimal for membrane permeation |

| Topological Polar SA | 85 Ų | Indicates moderate solubility |

| Predicted IC₅₀ | 1.2 µM | Xanthine oxidase inhibition |

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (heptylthio groups may cause irritation) .

- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF) .

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation of thioether bonds .

Advanced Question: How to resolve discrepancies in biological assay data across research groups?

Answer:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 for adenosine receptor assays) and controls .

- Meta-Analysis : Pool data from ≥3 independent studies; apply Grubbs’ test to exclude outliers .

- Mechanistic Studies : Validate target engagement via CRISPR knockout or competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.